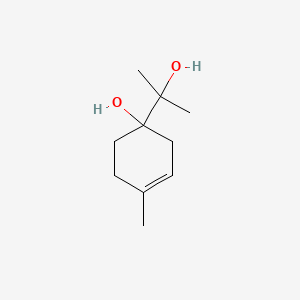![molecular formula C13H9NOS B8495017 3-phenyl-7H-thieno[2,3-b]pyridin-4-one](/img/structure/B8495017.png)
3-phenyl-7H-thieno[2,3-b]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-7H-thieno[2,3-b]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-b]pyridine core with a phenyl group attached at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. This reaction typically requires heating the thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-7H-thieno[2,3-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyridine core.
Substitution: The phenyl group and other substituents can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can introduce new functional groups to the phenyl ring or the thieno[2,3-b]pyridine core.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular targets, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Shares structural similarities and exhibits comparable pharmacological properties
Uniqueness
3-phenyl-7H-thieno[2,3-b]pyridin-4-one is unique due to its specific substitution pattern and the presence of a phenyl group at the 3-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H9NOS |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
3-phenyl-7H-thieno[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C13H9NOS/c15-11-6-7-14-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
Clé InChI |
GETRYMBJQGMIRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)C=CN3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)

![2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)




![6-Nitromethyl-6-vinyl-[1,4]dioxepane](/img/structure/B8494998.png)


![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1H-imidazole](/img/structure/B8495027.png)
